molecular formula C25H22N6O3 B2912173 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one CAS No. 1207058-12-5

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one

Cat. No.: B2912173
CAS No.: 1207058-12-5
M. Wt: 454.49
InChI Key: URTCNYOLXTXVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nitrogen-rich tricyclic system featuring a fused quinoline moiety and a 4-methoxyphenyl substituent. Its core structure includes a pentazatricyclo[7.3.0.02,6]dodeca-tetraene framework, which integrates heterocyclic and polycyclic aromatic systems. The 3,4-dihydro-2H-quinolin-1-yl group contributes to π-π stacking interactions, while the 4-methoxyphenyl substituent enhances electronic delocalization and solubility in polar solvents . The compound’s synthesis likely involves multi-step cyclization and functionalization reactions, analogous to methods described for related tricyclic quinoline derivatives .

Properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-34-19-10-8-17(9-11-19)20-15-22-24-27-31(25(33)29(24)13-14-30(22)26-20)16-23(32)28-12-4-6-18-5-2-3-7-21(18)28/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTCNYOLXTXVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)N5CCCC6=CC=CC=C65)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one are not widely documented in public literature. general methods for synthesizing similar bioactive compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction. Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in various chemical assays and studies.

    Biology: It is used to study biological pathways and interactions at the molecular level.

    Medicine: It has potential therapeutic applications and is studied for its efficacy and safety in treating various diseases.

    Industry: It is used in the development of new drugs and other bioactive molecules.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one involves its interaction with specific molecular targets and pathways. It binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Molecular Weight Key Substituents Solubility Key Reactivity
Target Compound (Pentazatricyclo-quinoline derivative) ~490 g/mol 4-Methoxyphenyl, quinolinyl Moderate in DMSO Electrophilic substitution at aromatic rings; base-catalyzed hydrolysis of ketone
Ethyl 3,5-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-2-carboxylate (11a) ~341 g/mol Ethyl ester, methyl groups Low in water Ester hydrolysis; cycloaddition at furoquinoline core
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene ~420 g/mol Phenyl, 4-methoxyphenyl Insoluble in hexane Photoisomerization; nucleophilic attack at electron-deficient N-sites
3-Acetyl-4-hydroxy-1-methyl-1H-quinolin-2-one (Precursor in ) ~245 g/mol Acetyl, hydroxyl, methyl High in polar solvents Knoevenagel condensation; Michael addition

Structural and Electronic Differences

  • Quinoline vs. Furoquinoline Systems: The target compound’s quinoline moiety enables stronger π-stacking than the furoquinoline system in 11a, which has an oxygen-containing furan ring. This difference reduces the target’s electrophilicity but enhances thermal stability .
  • Substituent Effects : The 4-methoxyphenyl group in the target compound increases electron density in the aromatic system compared to the phenyl group in , making it more reactive toward electrophiles (e.g., nitration) but less prone to oxidation .
  • Nitrogen Content : The pentazatricyclo framework introduces five nitrogen atoms, creating electron-deficient regions that favor nucleophilic attack, unlike the hexaazatricyclo analog in , which exhibits higher steric hindrance .

Physicochemical Properties

  • Solubility: The target compound’s moderate solubility in DMSO contrasts with the precursor 3-acetyl-4-hydroxyquinolin-2-one, which is highly polar due to its hydroxyl and acetyl groups .
  • Thermal Stability: X-ray crystallography data from (mean C–C bond length = 0.005 Å) suggest that tricyclic systems with fused quinoline rings exhibit greater conformational rigidity than non-cyclized analogs, reducing decomposition rates.

Research Implications

The compound’s unique nitrogen-rich architecture and substituent profile make it a candidate for catalytic or pharmaceutical applications. For instance, its electron-deficient N-sites could mimic kinase inhibitors, while the 4-methoxyphenyl group may enhance bioavailability compared to non-polar analogs . Further studies should explore its photophysical properties and coordination chemistry with transition metals.

Biological Activity

The compound 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, particularly in the context of anticancer activity.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the quinoline structure followed by the introduction of various functional groups. The synthetic methods generally include nucleophilic additions and cyclization reactions that yield the desired tetracyclic structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline and tetrahydroquinoline exhibit significant anticancer properties. For instance:

  • Compound 3c , a related tetrahydroquinoline derivative, showed effective antiproliferative activity against various cancer cell lines including H460 (lung carcinoma) and MCF7 (breast adenocarcinoma) with IC50 values of 4.9 μM and 14.6 μM respectively .
  • The presence of the methoxyphenyl group in the structure enhances its interaction with biological targets, potentially increasing its efficacy against cancer cells .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of key signaling pathways involved in cell proliferation and survival.
  • Induction of apoptosis in cancer cells through modulation of apoptotic markers.

Structure-Activity Relationship (SAR)

The structural modifications significantly affect the biological activity of this class of compounds. For example:

  • Substituents at specific positions on the quinoline ring can enhance or diminish activity against certain cancer cell lines.

A comparative analysis table is presented below summarizing the biological activity based on structural variations:

CompoundStructure ModificationIC50 (μM)Cell LineActivity Level
Compound 3cUnsubstituted phenyl at C44.9H460 (lung carcinoma)High
Compound 3bMethyl substitution at C412.0DU145 (prostate carcinoma)Moderate
Compound 3eHydroxyl group at C414.6MCF7 (breast adenocarcinoma)Moderate

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to This compound in preclinical settings:

  • Study on Antiproliferative Effects : A study investigated various tetrahydroquinoline derivatives and found that modifications at the C4 position led to enhanced cytotoxicity in several cancer cell lines compared to their unmodified counterparts .
  • Mechanistic Insights : Research indicated that specific modifications could lead to alterations in apoptosis signaling pathways in cancer cells, suggesting a targeted approach for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.